molecular formula C22H30N2O3 B6797430 N-[[4-methyl-2-(oxolan-3-yloxy)phenyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide

N-[[4-methyl-2-(oxolan-3-yloxy)phenyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide

Cat. No.: B6797430
M. Wt: 370.5 g/mol
InChI Key: ATAZBOHZSMMNKO-UHFFFAOYSA-N
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Description

N-[[4-methyl-2-(oxolan-3-yloxy)phenyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tricyclic core, an oxolane ring, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[[4-methyl-2-(oxolan-3-yloxy)phenyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-14-2-3-17(21(8-14)27-18-6-7-26-13-18)10-23-22(25)24-11-19-15-4-5-16(9-15)20(19)12-24/h2-3,8,15-16,18-20H,4-7,9-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAZBOHZSMMNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC(=O)N2CC3C4CCC(C4)C3C2)OC5CCOC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-methyl-2-(oxolan-3-yloxy)phenyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group with the oxolane substituent can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Tricyclic Core: The tricyclic core is constructed through a series of cyclization reactions, often involving intramolecular Diels-Alder reactions.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The oxolane ring and the phenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl and oxolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic applications in treating diseases where modulation of specific molecular targets is required.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[[4-methyl-2-(oxolan-3-yloxy)phenyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-methyl-2-(oxolan-3-yloxy)phenyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide: Unique due to its specific tricyclic core and oxolane ring.

    N-[[4-methyl-2-(oxolan-3-yloxy)phenyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    N-[[4-methyl-2-(oxolan-3-yloxy)phenyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-4-amine: Similar structure but with an amine group instead of a carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its tricyclic core, which confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of N-[[4-methyl-2-(oxolan-3-yloxy)phenyl]methyl]-4-azatricyclo[52102,6]decane-4-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

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